4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide
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Overview
Description
4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide is a complex organic compound that features a unique structure combining elements of chromen, benzofuran, and benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the acylation reaction, where 7-hydroxy-2H-chromen-2-one reacts with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature . The reaction proceeds efficiently, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
(±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: A related compound with similar structural features and biological activities.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another compound with a chromen and benzoyl moiety, used in similar research applications.
Uniqueness
4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide stands out due to its unique combination of structural elements, which may confer distinct biological and chemical properties
Properties
Molecular Formula |
C27H18ClNO4 |
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Molecular Weight |
455.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C27H18ClNO4/c28-18-10-8-15(9-11-18)27(31)29-25-19-6-1-2-7-22(19)33-26(25)21-14-24(30)32-23-13-17-5-3-4-16(17)12-20(21)23/h1-2,6-14H,3-5H2,(H,29,31) |
InChI Key |
UAJZXMFLASEVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=C(C5=CC=CC=C5O4)NC(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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